1-Methylpyridin-1-ium-3-carboxylic acid;hydrochloride
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Overview
Description
1-Methylpyridin-1-ium-3-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C7H8NO2+. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structure, which includes a pyridinium ring substituted with a carboxylic acid group and a methyl group. It is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylpyridin-1-ium-3-carboxylic acid;hydrochloride can be synthesized through several methods. One common method involves the methylation of nicotinic acid (pyridine-3-carboxylic acid) using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves large-scale methylation processes. These processes are optimized for high yield and purity, using automated reactors and continuous flow systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Methylpyridin-1-ium-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into its reduced forms, such as 1-methylpyridin-1-ium-3-carboxamide.
Substitution: It can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of 1-methylpyridin-1-ium-3-carboxamide.
Substitution: Formation of various substituted pyridinium derivatives.
Scientific Research Applications
1-Methylpyridin-1-ium-3-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential neuroprotective effects and its role in cellular metabolism.
Mechanism of Action
The mechanism of action of 1-Methylpyridin-1-ium-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: It has been shown to interact with enzymes such as creatine kinase B-type (CKB), which plays a role in cellular energy metabolism.
Pathways Involved: The compound can influence pathways related to neuroprotection and memory enhancement by modulating the activity of CKB and other related enzymes.
Comparison with Similar Compounds
1-Methylpyridin-1-ium-3-carboxylic acid;hydrochloride can be compared with other similar compounds such as:
1-Methylpyridin-1-ium-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
Nicotinamide: A precursor in the synthesis of this compound, with similar biological activities.
Trigonelline: Another pyridinium derivative with neuroprotective properties
The uniqueness of this compound lies in its specific interactions with molecular targets and its potential therapeutic applications in neurodegenerative diseases.
Properties
Molecular Formula |
C7H9ClNO2+ |
---|---|
Molecular Weight |
174.60 g/mol |
IUPAC Name |
1-methylpyridin-1-ium-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H7NO2.ClH/c1-8-4-2-3-6(5-8)7(9)10;/h2-5H,1H3;1H/p+1 |
InChI Key |
TZSYLWAXZMNUJB-UHFFFAOYSA-O |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C(=O)O.Cl |
Origin of Product |
United States |
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